4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a synthetic organic compound with the molecular formula C21H16ClNO3 It is characterized by the presence of a butyl group, a chloro-substituted anthracene moiety, and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid: This intermediate is synthesized through the chlorination of anthracene followed by oxidation.
Formation of the benzamide derivative: The carboxylic acid is then reacted with butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Shares a similar anthracene core but differs in the substituent groups.
4-tert-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: Similar structure with a tert-butyl group instead of a butyl group.
Uniqueness
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl group and chloro-substituted anthracene moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butyl-N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-3-6-15-9-11-16(12-10-15)25(30)27-20-14-13-19(26)21-22(20)24(29)18-8-5-4-7-17(18)23(21)28/h4-5,7-14H,2-3,6H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKHWABDTAVEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.